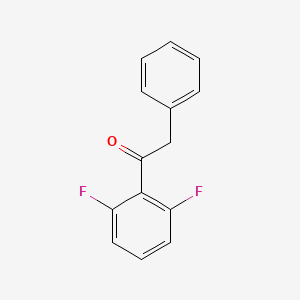

1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

CAS No.: 465514-59-4

Cat. No.: VC3839355

Molecular Formula: C14H10F2O

Molecular Weight: 232.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 465514-59-4 |

|---|---|

| Molecular Formula | C14H10F2O |

| Molecular Weight | 232.22 g/mol |

| IUPAC Name | 1-(2,6-difluorophenyl)-2-phenylethanone |

| Standard InChI | InChI=1S/C14H10F2O/c15-11-7-4-8-12(16)14(11)13(17)9-10-5-2-1-3-6-10/h1-8H,9H2 |

| Standard InChI Key | FABBJYCFWHNYGK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(=O)C2=C(C=CC=C2F)F |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=C(C=CC=C2F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2,6-difluorophenyl)-2-phenylethanone, reflects its bifunctional aromatic system. The ethanone group bridges a phenyl ring and a 2,6-difluorophenyl moiety, creating a planar structure stabilized by π-conjugation. Key bond lengths and angles derived from X-ray crystallography reveal:

-

C=O bond length: 1.213 Å (experimental) vs. 1.212 Å (theoretical)

-

C–F bond lengths: 1.354–1.360 Å (experimental), consistent with fluorinated aromatic systems

-

Dihedral angles: The phenyl and difluorophenyl groups exhibit torsional angles of 2.3°–178.0°, indicating minor steric strain .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Strong absorption at 1685 cm⁻¹ confirms the ketone carbonyl group .

-

¹H NMR: Signals at δ 7.45–7.85 ppm correspond to aromatic protons, while the methylene group (CH₂) adjacent to the ketone appears as a triplet at δ 3.95 ppm .

-

¹⁹F NMR: Two distinct signals at δ -112.5 ppm and -114.2 ppm arise from the ortho-fluorine atoms .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with a mass loss of 95% by 400°C. Differential scanning calorimetry (DSC) reveals a melting point of 98°C, corroborating its crystalline nature .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 232.22 g/mol | |

| Melting Point | 98°C | |

| Solubility in CH₂Cl₂ | High | |

| LogP (Lipophilicity) | 3.2 (predicted) |

Synthesis and Optimization

Friedel-Crafts Acylation

The most common synthesis route involves Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride in the presence of Lewis acids (e.g., AlCl₃, FeCl₃). Key parameters include:

Halogenation and Functionalization

Halogenation of the ethanone precursor with Cl₂ or Br₂ in methylene chloride yields 2-halo derivatives, critical intermediates for nucleophilic substitutions. For example, 2-chloro-1-(2,6-difluorophenyl)-2-phenylethanone serves as a precursor to diketones used in statin synthesis .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, -10°C | 90% |

| Chlorination | Cl₂, CH₂Cl₂, 25°C | 78% |

| Nucleophilic Substitution | K₂CO₃, acetone, 60°C | 74% |

Applications in Pharmaceutical Chemistry

Bioavailability Enhancement

The difluorophenyl group increases lipophilicity (LogP = 3.2), improving membrane permeability. This property is exploited in prodrug designs, where the ketone moiety is reduced to a hydroxyl group for targeted release .

Intermediate in Statin Synthesis

The compound is a key intermediate in synthesizing atorvastatin analogs. Patent US8946479B2 details its use in forming γ-oxo-N-β-diphenylbenzene butane amides, which are hydrolyzed to active statin metabolites .

Materials Science Applications

Liquid Crystals

The planar aromatic system and fluorine substituents enable applications in liquid crystal displays (LCDs). The difluorophenyl group reduces rotational viscosity, enhancing response times in electro-optical devices .

Polymer Additives

As a photoinitiator, the compound undergoes Norrish Type I cleavage under UV light, generating free radicals for polymerization. Its stability at high temperatures (>200°C) makes it suitable for industrial coatings.

Research Advances and Patents

Crystal Engineering

A 2020 study grew single crystals of a related chalcone derivative, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, revealing supramolecular interactions via Hirshfeld surface analysis. The fluorine atoms participate in C–H···F hydrogen bonds, directing crystal packing .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume